Cas no 4004-05-1 (DOPE)

DOPE structure
Nome del prodotto:DOPE
Numero CAS:4004-05-1
MF:C41H78NO8P
MW:744.03369474411
MDL:MFCD16621009
CID:324959
PubChem ID:354333200
DOPE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
- 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
- COATSOME ME-8181 (DOPE)
- DOPE
- 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine
- 1,2-dioleoyl-sn-glycero-3-phosphoethanoloamine
- 1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine
- 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
- 18:1 PE
- 3-SN-PHOSPHATIDYLETHANOLAMINE,1,2-DIDEOYL
- DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
- Dioleoyl phosphoethanolamine
- L-A-phosphatidylethanolamine dioleoyl
- (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- 1,2-Di(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- L-β,γ-Dioleoyl-α-cephalin
- 2-Aminoethyl (R)-2,3-Bis(oleoyloxy)propyl Hydrogen Phosphate
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- 110635
- 18:1(9Z))
- PE(18:1(9Z)
- 3-sn-Phosphatidylethanolamine, 1,2-dideoyl
- Dioleoyl phosphatidylethanolamine
- PE(18:1(9Z)/18:1(9Z))
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine; DOPE; PE(18:1(9Z)/18:1(9Z)); 110635
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- L-alpha-Phosphatidylethanolamine, Dioleoyl
- DOPEA
- Dioleoylphosphatidylethanolamine
- PE 36:2
- 1,2-dioleoyl phosphatidylethanolamine
- LipofectACE
- 1,2-Dioleoylphosphatidylethanolamine
- DL-DOPE
- Dioleoyl (glycerophospho)ethanolamine
- 1,2-Dioleoyl phosphatidyl ethanolamin
- 1,2-di-Olein 2-aminoethyl hydrogen phosphate
- Epitope ID:136781
- (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- Ethanol, 2-ami
- AS-74734
- DOPE, l-
- 1,2-dioleoyl-sn-glycerophosphoethanolamine
- 9-Octadecenoic acid (Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
- JNP6V6AI0U
- DTXSID601029609
- LMGP02010052
- PE(18:1/18:1)
- GPEtn(18:1/18:1)
- (Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- DOPEDOPE
- GPEtn(18:1w9/18:1w9)
- AKOS024418762
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- DOPE, R-
- Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
- (2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
- CHEBI:84839
- 9-Octadecenoic acid (9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester
- Q21079469
- GPEtn(18:1n9/18:1n9)
- (2R)-3-{[(R)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-{[(9Z)-octadec-9-enoyl]oxy}propyl (9Z)-octadec-9-enoate
- BP-25709
- 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Phophatidylethanolamine(18:1n9/18:1n9)
- Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein, L-
- D4251
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
- HY-112005
- UNII-JNP6V6AI0U
- Phophatidylethanolamine(18:1w9/18:1w9)
- H11535
- 1,2-Dioleoyl-sn-gl
- CS-0042337
- 4004-05-1
- SCHEMBL25038
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- 1,2-dioleoyl-rac-glycero-3-phosphoethanolamine
- HY-112005A
- DOPE (Excipient)
- DA-52664
- 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester; 9-Octadecenoic acid (9Z)-, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI); 9-Octadecenoic acid (Z)-, 1-[[[(2-
- CS-1096705
-
- MDL: MFCD16621009
- Inchi: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-
- Chiave InChI: MWRBNPKJOOWZPW-CLFAGFIQSA-N
- Sorrisi: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])[H])OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 743.54700
- Massa monoisotopica: 743.54650544g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 51
- Conta legami ruotabili: 41
- Complessità: 897
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 134
- XLogP3: 10.6
Proprietà sperimentali
- Colore/forma: Solid
- Punto di fusione: 200°C(lit.)
- Punto di ebollizione: 759.2±70.0 °C at 760 mmHg
- Punto di infiammabilità: 413.0±35.7 °C
- PSA: 144.19000
- LogP: 12.30900
- Colore/forma: 10 mg/mL (850725C-25mg)
25 mg/mL (850725C-1g)
25 mg/mL (850725C-200mg)
25 mg/mL (850725C-500mg) - Pressione di vapore: 0.0±5.5 mmHg at 25°C
DOPE Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H319-H331-H336-H351-H361d-H372
- Dichiarazione di avvertimento: P261-P281-P305+P351+P338-P311
- Numero di trasporto dei materiali pericolosi:UN 1888
- WGK Germania:3
- Codice categoria di pericolo: R22;R38;R40;R48/20/22
- Istruzioni di sicurezza: 36/37
- CODICI DEL MARCHIO F FLUKA:8-10-23
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- Condizioni di conservazione:−20°C
- PackingGroup:Ⅲ
- Frasi di rischio:R22; R38; R40; R48/20/22
DOPE Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
DOPE Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 592416-250MG |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 98% |
4004-05-1 | 98% | 250MG |
¥ 1188 | 2022-04-26 | |
Key Organics Ltd | AS-74734-50MG |
(2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate |
4004-05-1 | >97% | 50mg |
£126.25 | 2025-02-08 | |
TRC | D482210-500mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 500mg |
$988.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24910-250mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 250mg |
¥1398.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24910-50mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 50mg |
¥368.0 | 2021-09-09 | ||
Chemenu | CM133273-1g |
(2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 97% | 1g |
$*** | 2023-05-30 | |
Ambeed | A593796-250mg |
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 98% | 250mg |
$102.0 | 2025-02-19 | |
Ambeed | A593796-1g |
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 98% | 1g |
$407.0 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155634-250MG |
DOPE |
4004-05-1 | ≥98.0% | 250mg |
¥921.90 | 2023-09-03 | |
S e l l e c k ZHONG GUO | S0865-25mg |
DOPE |
4004-05-1 | 25mg |
RMB2432.43 | 2021-06-18 |
DOPE Letteratura correlata
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Categorie correlate
- Solventi e chimici organici Composti organici Acidi/Esteri
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Fosfolipidi di glicerolo Fosfatidiletanoloammine
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Fosfolipidi di glicerolo Fosfoetanoloammide di glicerolo Fosfatidiletanoloammine
4004-05-1 (DOPE) Prodotti correlati
- 2228830-25-7(4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline)
- 2248344-73-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-yl)furan-3-carboxylate)
- 1794854-84-4(({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,3-dimethoxybenzoate)
- 898422-78-1(6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 1,1'-biphenyl-4-carboxylate)
- 2025151-11-3(3-(3,5-Difluorophenyl)oxolane-3-carboxylic acid)
- 866153-60-8(ethyl 2-{[4-(2,2,2-trifluoroethoxy)phenyl]formamido}acetate)
- 329779-31-9(2-{[(4-cyclohexylphenyl)amino]methyl}phenol)
- 1779641-09-6(2-amino-2-(4-methylthiophen-3-yl)acetic acid)
- 1565558-74-8(2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine)
- 2411253-41-1(2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4004-05-1)DOPE

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):366.0/1328.0